molecular formula C22H27N5O2 B2809247 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide CAS No. 1013819-57-2

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide

Cat. No.: B2809247
CAS No.: 1013819-57-2
M. Wt: 393.491
InChI Key: KBCCHHWIJPRMLO-UHFFFAOYSA-N
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Description

2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a mesitylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of 3,5-Dimethyl-1H-pyrazole: This can be synthesized by the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

    Synthesis of 4-Ethyl-6-oxopyrimidine: This intermediate can be prepared by the cyclization of ethyl acetoacetate with urea in the presence of a base.

    Coupling Reaction: The 3,5-dimethyl-1H-pyrazole is then coupled with the 4-ethyl-6-oxopyrimidine under suitable conditions to form the pyrazolyl-pyrimidine intermediate.

    Introduction of Mesitylacetamide Group: The final step involves the acylation of the pyrazolyl-pyrimidine intermediate with mesityl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the oxo

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-7-18-11-20(29)26(22(23-18)27-17(6)10-16(5)25-27)12-19(28)24-21-14(3)8-13(2)9-15(21)4/h8-11H,7,12H2,1-6H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCCHHWIJPRMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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